1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Description
1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C20H26O3. This compound is characterized by its complex structure, which includes a benzene ring substituted with methoxy and methyl groups, as well as a butoxy chain linked to a dimethylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-10-11-18(19(14-15)21-4)22-12-5-6-13-23-20-16(2)8-7-9-17(20)3/h7-11,14H,5-6,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZWHGJFMQJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2,6-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 2,6-Dimethylphenoxybutane: This involves the reaction of 2,6-dimethylphenol with 1-bromobutane in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 2,6-dimethylphenoxybutane with 2-methoxy-4-methylbenzene in the presence of a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as:
1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring.
1-[4-(2,4-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene: Another similar compound with different methyl group positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
